2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile
Description
Properties
IUPAC Name |
2-[2-methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-6(2-3-12)7(4-13-5)8(9,10)11/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMISDNJZFDYHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(F)(F)F)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile typically involves the reaction of 2-methyl-4-(trifluoromethyl)furan with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction. The product is typically purified through distillation or recrystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves the use of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile serves as a crucial building block in synthesizing novel therapeutic agents. Its unique structure allows for the modification of pharmacological properties, making it suitable for developing drugs targeting various diseases, including cancer and infectious diseases .
-
Antitubercular Agents :
- Preliminary studies indicate that derivatives of this compound exhibit significant antitubercular activity. For instance, similar compounds have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .
Agrochemical Applications
- Pesticide Development :
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of several derivatives based on this compound. The results demonstrated that modifications to the acetonitrile moiety could lead to enhanced activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Moderate |
| Compound B | 16 | Significant |
| Compound C | 32 | Low |
Case Study 2: Agrochemical Efficacy
In agricultural trials, formulations containing this compound showed improved pest control compared to traditional pesticides. The compound's ability to disrupt insect neurotransmission was highlighted, leading to increased mortality rates in target pest populations .
Mechanism of Action
The mechanism of action of 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Furan-Based Analogues from Patent Literature
Compound A : (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide
- Key Differences :
- Substituent positions: The trifluoromethyl group is at position 2 (vs. position 4 in the target compound), and the methyl group is at position 5 (vs. position 2).
- Functionalization: Compound A includes a carboxamide group, whereas the target compound has an acetonitrile moiety.
- Implications : The altered substitution pattern in Compound A likely enhances its binding affinity in biological systems (e.g., enzyme inhibition), as evidenced by its inclusion in a patent for therapeutic agents. The nitrile group in the target compound may serve as a synthetic handle for further derivatization .
Compound B : (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,7-dihydro-4aH-pyrrolo[1,2-b]pyridazine-3-carboxamide
- Key Differences :
- Additional fluorination: The phenyl ring in Compound B is 2,3-difluorinated, increasing its lipophilicity and metabolic stability compared to the target compound.
- Core structure: The pyrrolo-pyridazine scaffold in Compound B differs from the simpler furan-acetonitrile system of the target.
- Implications : Fluorination improves pharmacokinetic properties, but the target compound’s simpler structure may offer advantages in synthetic accessibility .
Phenylacetonitrile Derivatives from Reagent Catalogs
Compound C : (3-Fluoro-5-methoxyphenyl)acetonitrile
- Key Differences: Aromatic ring: Benzene vs. furan. Substituents: Methoxy (-OCH₃) and fluorine at positions 3 and 5 (vs. trifluoromethyl and methyl on furan). The trifluoromethyl group in the target enhances electron-withdrawing effects compared to methoxy .
Compound D : [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile
- Key Differences :
- Substituent positions: Trifluoromethyl at position 3 and fluorine at position 4 on a benzene ring (vs. trifluoromethyl at position 4 and methyl at 2 on furan).
- Implications : The benzene-based Compound D exhibits higher hydrophobicity, whereas the furan in the target compound may improve solubility in polar solvents. Both compounds leverage trifluoromethyl groups for electronic modulation .
Furopyridine Carboxamide with Trifluoroethyl Substituents
Compound E: 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-(pyridin-2-yl)cyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide
- Key Differences :
- Core structure: Furopyridine vs. furan-acetonitrile.
- Functional groups: Carboxamide and trifluoroethylamine (vs. nitrile and methyl/trifluoromethyl).
- Implications : Compound E’s complex architecture is tailored for medicinal chemistry (e.g., kinase inhibition), while the target compound’s nitrile group offers versatility as a synthetic intermediate .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Substitution Patterns : Trifluoromethyl groups at meta/para positions enhance electron-withdrawing effects, improving stability and reactivity in both furan and benzene systems .
- Nitrile Utility : Acetonitrile derivatives serve as precursors for amides, amines, or heterocycles, with furan-based nitriles offering unique polarity profiles .
- Fluorination Impact : Fluorinated aromatic systems (e.g., Compounds A, B, D) exhibit improved metabolic stability and bioavailability, a trend leveraged in drug design .
Biological Activity
2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile is a novel compound with significant potential in medicinal chemistry due to its unique chemical structure. This compound features a furan ring, which is known to contribute to various biological activities, particularly in the context of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances its lipophilicity and reactivity, making it a subject of interest for further biological studies.
Chemical Structure
The molecular formula of this compound is C₈H₆F₃N, with a molecular weight of approximately 189.13 g/mol. Its structure can be represented as follows:
Biological Activity Overview
Preliminary studies indicate that this compound exhibits diverse biological activities, including potential anticancer properties and effects on central nervous system disorders. The following sections summarize key findings from recent research.
Case Study: Similar Compounds
A comparative study of furan derivatives indicated that those with trifluoromethyl substitutions tend to exhibit enhanced biological activity. For instance, the compound 6a showed higher selectivity against human cancer cell lines compared to standard drugs like Combretastatin-A4 (CA-4), indicating that similar mechanisms may apply to this compound.
| Compound | Activity | IC50 (nM) |
|---|---|---|
| 6a | Antiproliferative | 24 |
| CA-4 | Antiproliferative | 42 |
The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the furan ring suggests potential interactions with cellular targets such as tubulin and other proteins involved in cell cycle regulation.
Interaction Studies
Initial interaction studies are critical for understanding the biological implications of this compound. The furan ring's ability to form hydrogen bonds and participate in π-stacking interactions may facilitate its binding to target proteins, influencing cellular pathways involved in proliferation and apoptosis.
Pharmacological Applications
Given its unique structure and preliminary findings, this compound may find applications in various therapeutic areas:
- Cancer Therapy : Potential as an anticancer agent through mechanisms similar to other furan derivatives.
- Neurological Disorders : Exploration of effects on neurotransmitter systems due to structural similarities with compounds targeting central nervous system disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]acetonitrile, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis starting from substituted furan derivatives is typical. For example, nitration or trifluoromethylation of furan precursors (e.g., 2-methylfuran) followed by acetonitrile group introduction via nucleophilic substitution or cyanation reactions. Key steps may involve:
- Use of strong acids (e.g., sulfuric acid) for nitration .
- Catalysts like BF3·OEt2 to enhance regioselectivity .
- Controlled temperatures (0–50°C) to minimize side reactions.
- Validation : Monitor reaction progress via TLC (silica gel 60-HF254) and confirm purity via GC-MS or HPLC .
Q. How can the structure of this compound be confirmed experimentally?
- Analytical Techniques :
- Single-crystal X-ray diffraction for absolute configuration determination (e.g., R-factor < 0.1) .
- NMR spectroscopy : ¹H/¹³C NMR to identify substituents (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C; furan protons at δ 6–8 ppm in ¹H) .
- High-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What are the key physicochemical properties influencing its reactivity?
- Critical Properties :
- Lipophilicity : Enhanced by the trifluoromethyl group, improving membrane permeability in biological studies .
- Electron-withdrawing effects : The nitrile and trifluoromethyl groups increase electrophilicity, favoring nucleophilic substitutions .
- Experimental Assessment : Measure logP values via shake-flask method or computational tools (e.g., ChemAxon).
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group impact regioselectivity in derivatization reactions?
- Case Study : Compare reactions (e.g., Suzuki coupling) of the target compound with non-fluorinated analogs.
- Electronic Effects : Trifluoromethyl groups reduce electron density on the furan ring, directing electrophiles to the 5-position .
- Steric Hindrance : Use DFT calculations (e.g., Gaussian 09) to model transition states and predict reaction pathways .
Q. What strategies resolve contradictions in reported bioactivity data for similar acetonitrile derivatives?
- Root Causes : Variability may arise from impurities (e.g., unreacted precursors) or assay conditions (e.g., pH, solvent).
- Resolution Steps :
- Reproducibility Checks : Synthesize batches using identical protocols (e.g., ) and compare bioactivity.
- Meta-analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies, excluding unreliable sources (e.g., benchchem.com ) .
- Dose-Response Studies : Perform in vitro assays (e.g., IC50) under standardized conditions .
Q. How can computational modeling predict interactions of this compound with biological targets?
- Approach :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
- Experimental Correlation : Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What are the degradation pathways under oxidative or hydrolytic conditions, and how do they affect application stability?
- Stability Studies :
- Hydrolytic Degradation : Incubate in buffers (pH 1–13) at 37°C; monitor via LC-MS for nitrile hydrolysis to amides/acids .
- Oxidative Stress : Expose to H2O2/UV light; identify radicals via EPR spectroscopy .
- Mitigation : Introduce stabilizing groups (e.g., methyl on furan) or use encapsulation (e.g., cyclodextrins) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
